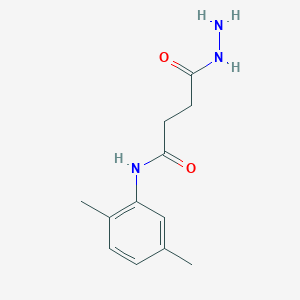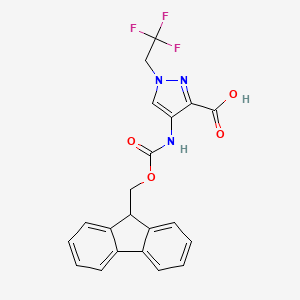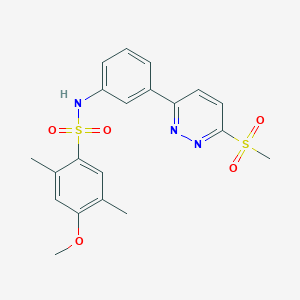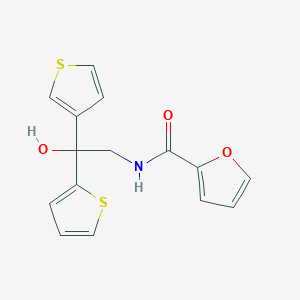
2-((Furan-2-ylmethyl)amino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((Furan-2-ylmethyl)amino)acetic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis
The molecular structure of “this compound” was analyzed using 1H NMR and 13C NMR . The compound was isolated with good or very good yields .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the use of effective coupling reagents . The reactions were carried out in a microwave reactor .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 198.18 .科学的研究の応用
Formation and Applications in Food Chemistry
- Furan and methylfuran formation from sugars and amino acids under roasting conditions is extensively studied, with the recombination of reactive fragments identified as a major pathway. This knowledge is crucial for understanding food chemistry and safety (Limacher et al., 2008).
Synthesis of Thiazolidinone Derivatives
- The synthesis of thiazolidinone derivatives starting from furan compounds highlights the versatility of furan derivatives in creating pharmacologically active substances. These derivatives have been evaluated for antimicrobial, anthelmintic, anti-inflammatory, and diuretic activities (Vagdevi et al., 2006).
Mechanistic Pathways of Furan Formation
- The mechanistic pathways leading to furan formation involve complex reactions of sugars and amino acids, providing insights into food toxicology and the formation of potentially harmful compounds in cooked foods (Perez Locas & Yaylayan, 2004).
Catalyzed Isomerizations for Synthesis Applications
- Gold-catalyzed isomerizations of alkynamides to 2-aminofurans demonstrate the potential of furan derivatives in organic synthesis, enabling the creation of highly functionalized aniline products and carbazole derivatives (Li et al., 2019).
Green Chemistry Approaches
- The use of modified heteropoly acids for Friedel-Crafts acylation of furan showcases advancements in green chemistry, aiming for more sustainable and less polluting synthetic methods (Desai & Yadav, 2021).
Biochemical Parameter Analysis
- Research on the biochemical parameters during treatment with furan derivatives contributes to understanding their biological activity and potential for pharmacological use, including antioxidant and immune-modulating effects (Danilchenko, 2017).
Safety and Hazards
将来の方向性
The future directions for “2-((Furan-2-ylmethyl)amino)acetic acid” and similar compounds involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .
特性
IUPAC Name |
2-(furan-2-ylmethylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZKVFBYRLVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2645151.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)




![1-(4-Fluorophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2645162.png)


![Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2645167.png)
![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)
